
"ER degrader 1" supplier and purchasing
information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ER degrader 1

Cat. No.: B12417055 Get Quote

ER Degrader 1: A Technical Guide for
Researchers
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of "ER degrader 1," a potent

and selective estrogen receptor (ER) degrader. This document details its procurement,

chemical synthesis, mechanism of action, and relevant experimental protocols for its

application in cancer research, particularly in the context of ER-positive breast cancers.

Supplier and Purchasing Information
"ER degrader 1" (CAS No. 2667015-33-8) is commercially available from several chemical

suppliers catering to the research community. Below is a summary of purchasing information

from prominent vendors. Researchers are advised to request certificates of analysis upon

purchase to ensure purity and identity.
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Supplier Catalog Number
Available
Quantities

Website

MedChemExpress HY-142925
50 mg, 100 mg, 250

mg
--INVALID-LINK--

Smolecule SML2635 Inquire --INVALID-LINK--

TargetMol T10637 25 mg --INVALID-LINK--

Fisher Scientific 50-168-8091 10 mg --INVALID-LINK--

Chemical and Physical Properties
Property Value

IUPAC Name

(S)-1-(4-((R)-6-(4-(2,2-difluoro-2-

hydroxyethyl)piperazin-1-yl)-1,2,3,4-

tetrahydroacridin-9-yl)phenyl)ethan-1-ol

Molecular Formula C₂₉H₃₂F₂N₄O₂

Molecular Weight 522.6 g/mol

CAS Number 2667015-33-8

Appearance Solid powder

Purity Typically ≥98%

Solubility Soluble in DMSO

Synthesis Protocol
The synthesis of "ER degrader 1" is described in patent WO2021139756A1, where it is

referred to as compound 11.[1] The following is a representative synthetic protocol derived from

the general methods outlined in the patent for analogous tricyclic tetrahydroisoquinoline

derivatives.

General Synthetic Scheme:
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The synthesis involves a multi-step process culminating in the coupling of key intermediates.

The core tetrahydroacridine scaffold is typically prepared first, followed by the attachment of the

piperazine side chain and the final chiral alcohol moiety.

Representative Protocol for Final Coupling Step:

Starting Materials: Intermediate A (tetrahydroacridine core with a suitable leaving group, e.g.,

a halogen, at position 9) and Intermediate B ((S)-1-(4-(piperazin-1-yl)phenyl)ethan-1-ol with

the 2,2-difluoro-2-hydroxyethyl group attached to the other piperazine nitrogen).

Reaction Conditions:

Dissolve Intermediate A (1 equivalent) and Intermediate B (1.2 equivalents) in a suitable

aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide

(DMF).

Add a palladium catalyst, such as Pd₂(dba)₃ (0.1 equivalents), and a phosphine ligand,

such as Xantphos (0.2 equivalents).

Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.5 equivalents).

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-120

°C.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

Upon completion, cool the reaction mixture to room temperature.

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final
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compound, "ER degrader 1".

Mechanism of Action and Signaling Pathway
"ER degrader 1" functions as a selective estrogen receptor degrader (SERD). It binds to the

estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, and induces its

degradation through the ubiquitin-proteasome system. This dual action of antagonism and

degradation offers a potential strategy to overcome resistance to other endocrine therapies.

Mechanism of Action of ER Degrader 1
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Caption: "ER Degrader 1" mediated degradation of ERα via the ubiquitin-proteasome pathway.

Experimental Protocols
The following are generalized protocols for key experiments to assess the activity of "ER
degrader 1". Researchers should optimize these protocols for their specific cell lines and

experimental conditions.

Western Blot for ERα Degradation
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This protocol is designed to measure the decrease in ERα protein levels in response to

treatment with "ER degrader 1".

Materials:

ER-positive breast cancer cell line (e.g., MCF-7)

Cell culture medium and supplements

"ER degrader 1"

DMSO (vehicle control)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against ERα

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Seeding and Treatment:

Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
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Treat the cells with various concentrations of "ER degrader 1" (e.g., 1, 10, 100 nM) or

DMSO as a vehicle control for a specified time (e.g., 24 hours).

Protein Extraction:

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using the BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the loading control antibody.

Data Analysis:

Quantify the band intensities for ERα and the loading control using densitometry software

(e.g., ImageJ).

Normalize the ERα signal to the loading control signal for each sample.
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Cell Viability Assay (MTT Assay)
This assay measures the effect of "ER degrader 1" on the metabolic activity of cells, which is

an indicator of cell viability and proliferation.

Materials:

ER-positive breast cancer cell line (e.g., MCF-7)

96-well plates

Cell culture medium and supplements

"ER degrader 1"

DMSO (vehicle control)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

Microplate reader

Procedure:

Cell Seeding:

Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow

them to attach overnight.

Drug Treatment:

Prepare serial dilutions of "ER degrader 1" in cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of the degrader or DMSO as a control.

Incubate the plate for a desired period (e.g., 72 hours).
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MTT Incubation:

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Solubilization and Measurement:

Remove the MTT-containing medium and add the solubilization solution to each well to

dissolve the formazan crystals.

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the cell viability against the log of the drug concentration to determine the IC50 value.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel ER degrader.
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General Experimental Workflow for ER Degrader Evaluation

In Vitro Evaluation

In Vivo Evaluation

Compound Synthesis
and Characterization

ERα Binding Assay

ERα Degradation Assay
(Western Blot)

Cell Viability Assay
(e.g., MTT)

Analysis of Downstream
Signaling

Breast Cancer Xenograft
Mouse Model

Pharmacokinetics (PK) and
Pharmacodynamics (PD) Studies

Toxicity Studies

Click to download full resolution via product page

Caption: A typical workflow for the preclinical evaluation of an ER degrader.
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Quantitative Data
As of the latest literature review, specific quantitative data for "ER degrader 1" (e.g., IC50 for

cell viability, DC50 for degradation, and Ki for ERα binding) has not been made publicly

available in peer-reviewed publications or detailed technical data sheets from suppliers. The

parent patent (WO2021139756A1) describes the biological activity of a series of related

compounds, but does not provide specific values for compound 11.[1] Researchers are

encouraged to perform their own dose-response experiments to determine these values in their

experimental systems.

Conclusion
"ER degrader 1" is a valuable research tool for investigating the role of estrogen receptor

signaling in cancer and for the development of novel therapeutic strategies. This guide provides

essential information for its acquisition, synthesis, and experimental application. As with any

research compound, it is crucial to perform appropriate validation and optimization of protocols

for reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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